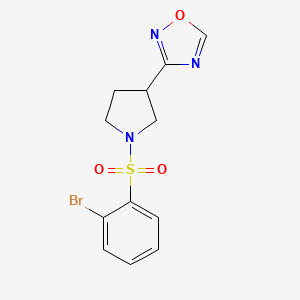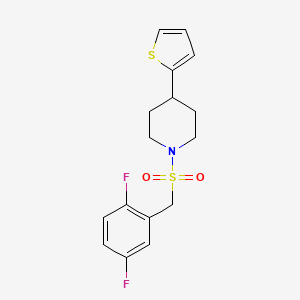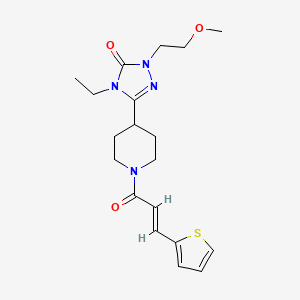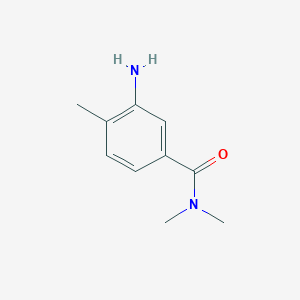
3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The bromophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, the presence of the bromine atom could potentially make the compound heavier and more polar .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds containing the 1,2,4-oxadiazole moiety have been extensively researched due to their potential antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive properties. The synthesis and study of such compounds, particularly focusing on their anticancer activities, have revealed that the nature of substituents on the tetrahydropyridine (THP) ring system plays a crucial role in determining their pharmacological activities. Specifically, the incorporation of a THP moiety alongside the 1,3,4-oxadiazole derivatives has shown to enhance their biological activity, indicating their potential as novel anticancer agents (Redda & Gangapuram, 2007).
Antimicrobial and Antifungal Studies
The 1,3,4-Oxadiazole bearing compounds also exhibit significant antimicrobial and antifungal activities. Their ability to inhibit pathogenic bacteria such as Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri has been demonstrated, offering a basis for developing new bactericides for managing plant bacterial diseases. This indicates the importance of such compounds in agricultural science, potentially providing new solutions for crop protection (Wang et al., 2016).
Coordination Complexes and Material Science Applications
Research has also extended into the formation of coordination complexes with metals such as Cd(II), Co(II), Ni(II), and Pb(II) using 1,3,4-oxadiazole derivatives. These complexes have been characterized and studied for their structural properties, indicating a significant pH effect on the assembly of Cd(II) complexes. Such studies not only contribute to the field of inorganic chemistry but also to material science, exploring the potential of these complexes in various applications including catalysis, optical materials, and more (Li et al., 2010).
Catalysis and Green Chemistry
The development of magnetically separable catalysts based on graphene oxide anchored sulfonic acid for the synthesis of complex heterocyclic compounds represents a significant advancement in the field of green chemistry. Such catalysts demonstrate high efficiency and recyclability in the synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the role of 1,3,4-oxadiazole derivatives in promoting sustainable and eco-friendly chemical processes (Zhang et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJKONVBJQEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)

![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)


![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)

![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)
